molecular formula C11H12 B13588798 1-Vinylindane CAS No. 51783-46-1

1-Vinylindane

Cat. No.: B13588798
CAS No.: 51783-46-1
M. Wt: 144.21 g/mol
InChI Key: WMUYJYKXFNHYRZ-UHFFFAOYSA-N
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Description

1-Vinylindane, also known as 1-ethenyl-2,3-dihydro-1H-indene, is an organic compound with the molecular formula C11H12. It is a derivative of indane, featuring a vinyl group attached to the first carbon of the indane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Vinylindane can be synthesized through several methods. One common approach involves the vinylation of indane. This can be achieved by reacting indane with acetylene in the presence of a catalyst such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at atmospheric pressure. This method yields this compound with high purity and efficiency .

Industrial Production Methods: Industrial production of this compound typically involves large-scale vinylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Vinylindane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or ketones.

    Reduction: Hydrogenation of the vinyl group can yield 1-ethylindane.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed for hydrogenation.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Epoxides, ketones.

    Reduction: 1-Ethylindane.

    Substitution: Various substituted indane derivatives.

Scientific Research Applications

1-Vinylindane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-vinylindane and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: Its vinyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

1-ethenyl-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h2-6,9H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUYJYKXFNHYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342482
Record name 1-Vinylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51783-46-1
Record name 1-Vinylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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